1-Methylimidazole-4-sulfonamide

Vue d'ensemble

Description

1-Methylimidazole-4-sulfonamide is a compound with the molecular formula C4H7N3O2S and a molecular weight of 161.18 . It is a product used for proteomics research .

Molecular Structure Analysis

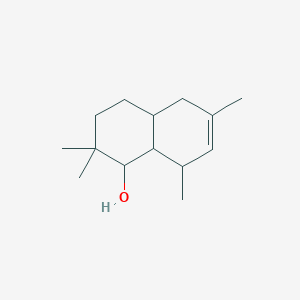

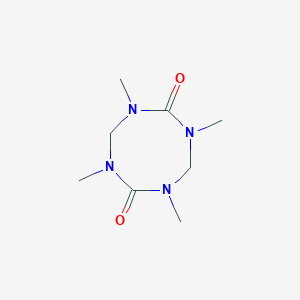

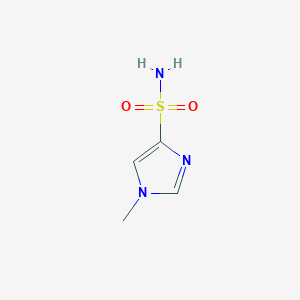

The molecular structure of 1-Methylimidazole-4-sulfonamide consists of an imidazole ring substituted at position 1 with a methyl group and at position 4 with a sulfonamide group .Physical And Chemical Properties Analysis

1-Methylimidazole-4-sulfonamide has a molecular weight of 161.18 . The melting point is reported to be 222 °C .Applications De Recherche Scientifique

Nanozyme Fabrication and Phenol Detection

- Scientific Field: Environmental Chemistry .

- Application Summary: 1-Methylimidazole is used in the fabrication of a copper-based nanozyme (Cu-MIM) with enhanced laccase-like activity. This nanozyme is used for the fast degradation and sensitive detection of phenol compounds .

- Methods of Application: The nanozyme is synthesized through the self-assembly of copper ions with various imidazole derivatives . The as-synthesized nanozyme has a high yield and activity among the prepared nanozymes .

- Results: The Km of the Cu-MIM nanozyme to phenol is much lower, and the vmax is 6.8 times higher compared to laccase . The nanozyme maintains excellent stability in a variety of harsh environments .

Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)

- Scientific Field: Material Science .

- Application Summary: 1-Methylimidazole acts as a modulator for the synthesis of the zeolitic imidazolate framework ZIF-4 .

- Methods of Application: The compound affects the particle size, size distribution, morphology, and surface defects of the resultant product .

- Results: This modulation has a strong impact on the polyamorphic phase transition, recrystallization, melting, and glass formation in ZIF-4 .

Photocatalytic Degradation of Remdesivir

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: 1-Methylimidazole is used in the synthesis of a copper-based nanocomplex that is used for the photocatalytic degradation of remdesivir under sunlight irradiation .

- Methods of Application: The nanocomplex is synthesized under ultrasonic irradiation .

- Results: The photocatalytic performance of the nanocomplex for the degradation of remdesivir was investigated .

Ionic Liquid Precursor

- Scientific Field: Green Chemistry .

- Application Summary: 1-Methylimidazole is used as a precursor for the synthesis of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate .

- Methods of Application: The compound is used in the synthesis of ionic liquids, which are salts that remain liquid at room temperature .

- Results: These ionic liquids have various applications, including as solvents for green chemistry .

Synthesis of Pyrrole-Imidazole Polyamides

- Scientific Field: Biochemistry .

- Application Summary: 1-Methylimidazole is used as a precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .

- Methods of Application: The compound is used in the synthesis of pyrrole-imidazole polyamides, which are minor groove-binding synthetic molecules .

- Results: These polyamides can be used to modulate gene expression .

Organic Catalyst for Cyclodimerization

- Scientific Field: Organic Chemistry .

- Application Summary: 1-Methylimidazole acts as an organic catalyst for the cyclodimerization of acylethynylpyrroles .

- Methods of Application: The compound is used in the presence of solid Al2O3 media .

- Results: The process results in the formation of bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines .

Removal of Acid in Diethoxyphenylphosphine Production

- Scientific Field: Industrial Chemistry .

- Application Summary: 1-Methylimidazole is actively involved in removing acid during the production of diethoxyphenylphosphine .

- Methods of Application: The compound is used in the production process of diethoxyphenylphosphine .

- Results: The use of 1-Methylimidazole helps in the efficient production of diethoxyphenylphosphine .

Mimic of Imidazole-based Biomolecules

- Scientific Field: Biochemistry .

- Application Summary: In the research laboratory, 1-methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules .

- Methods of Application: The compound is used in various biochemical researches to mimic the behavior of imidazole-based biomolecules .

- Results: This mimicry helps in understanding the behavior and function of these biomolecules .

Synthesis of Imidazolium-based Ionic Liquids

- Scientific Field: Green Chemistry .

- Application Summary: 1-Methylimidazole is used as a precursor for the synthesis of imidazolium-based ionic liquids .

- Methods of Application: The compound is used in the synthesis of ionic liquids, which are salts that remain liquid at room temperature .

- Results: These ionic liquids have various applications, including as solvents for green chemistry .

Safety And Hazards

While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Orientations Futures

There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .

Propriétés

IUPAC Name |

1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371677 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylimidazole-4-sulfonamide | |

CAS RN |

111124-90-4 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)